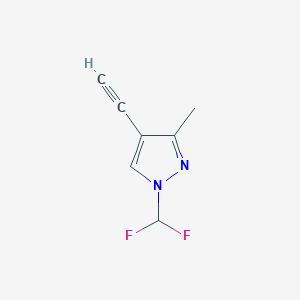

1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole

Description

1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a difluoromethyl group at position 1, an ethynyl group at position 4, and a methyl group at position 3 (molecular formula: C₇H₇F₂N₂; molecular weight: 172.66 g/mol) . The difluoromethyl substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Limited synthesis or application data are available in the provided evidence, though it is listed as discontinued in commercial catalogs, suggesting challenges in production or stability .

Properties

IUPAC Name |

1-(difluoromethyl)-4-ethynyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-3-6-4-11(7(8)9)10-5(6)2/h1,4,7H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTLYVJCUZNRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, often using reagents like ClCF2H or difluorocarbene precursors.

Ethynylation: The ethynyl group is introduced through Sonogashira coupling or other alkynylation reactions.

Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry and advanced catalytic systems.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, mild bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The ethynyl group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects on Reactivity

- Ethynyl Group (Target Compound) : The sp-hybridized ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs with nitro () or acyl chloride groups (). This positions the target compound for modular derivatization in drug discovery.

- Fluorinated Groups : Difluoromethyl (CF₂H) at position 1 (target) versus trifluoromethyl (CF₃) at position 3 () impacts electron-withdrawing capacity. CF₃ is stronger, enhancing stability but reducing nucleophilicity compared to CF₂H.

Analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl fluoride are synthesized via fluorination or chlorination, suggesting the target compound may require specialized handling of ethynyl intermediates .

Difluoromethyl at position 1 (target) versus position 3 () alters steric hindrance and dipole moments, influencing crystal packing and solubility.

Applications

- Pharmaceuticals : Bis-difluoromethyl pyrazoles () are used in kinase inhibitors, while the ethynyl group in the target compound could enable PROTACs (proteolysis-targeting chimeras).

- Agrochemicals : Trifluoromethyl-substituted pyrazoles () are common in herbicides, whereas the target compound’s ethynyl group may suit fungicide development.

Research Findings and Challenges

- Metabolic Stability: Difluoromethyl analogs (target, ) show enhanced resistance to oxidative metabolism compared to non-fluorinated pyrazoles.

- Synthesis Limitations : The target compound’s discontinuation () may stem from challenges in stabilizing the ethynyl group during large-scale reactions, unlike industrially viable trifluoromethyl derivatives ().

- Electronic Effects: Ethynyl’s electron-withdrawing nature (target) is less pronounced than nitro (), allowing for tunable electronic profiles in catalysis.

Biological Activity

1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activities associated with this specific pyrazole derivative, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluoromethyl group and an ethynyl moiety, contributing to its unique reactivity and biological properties.

Antifungal Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antifungal properties. A study reported that compounds with similar structures demonstrated potent activity against various phytopathogenic fungi. For instance, the antifungal efficacy was evaluated against pathogens such as Alternaria and Fusarium, with some derivatives showing higher activity than established fungicides like boscalid .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have shown that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain analogs have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been well-documented. Compounds similar to this compound have exhibited activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, antifungal activity is primarily linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain . Additionally, anti-inflammatory effects may arise from the modulation of signaling pathways involved in cytokine production.

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. The most active compound showed superior inhibition rates compared to traditional fungicides, highlighting the potential for developing new agricultural solutions based on this scaffold .

Case Study 2: Anti-inflammatory Properties

A series of experiments were conducted to evaluate the anti-inflammatory effects of various pyrazole derivatives in animal models. The results indicated that certain compounds significantly reduced edema and inflammatory markers in carrageenan-induced inflammation models, suggesting their potential use in treating inflammatory diseases .

Data Summary

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole, and what catalysts are typically employed?

The synthesis involves difluoromethylation of pyrazole precursors and ethynyl group introduction. A typical route starts with halogenated pyrazoles (e.g., 3-bromo derivatives) reacting with difluoromethylating agents (e.g., difluoroacetic acid) under catalysis by metal-based systems (Cu/Fe) or nanoscale TiO₂ . Ethynylation may proceed via Sonogashira coupling using Pd/Cu catalysts. Reaction conditions (130°C, ionic liquid media) and stoichiometric control are critical to avoid side products like over-fluorinated analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹⁹F NMR) is essential for confirming difluoromethyl (-CF₂H) and ethynyl (-C≡CH) groups, with ¹⁹F shifts typically observed at δ -90 to -110 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 187.07 for C₇H₇F₂N₂), while IR spectroscopy identifies C≡C stretches (~2100 cm⁻¹) and NH/CH vibrations. X-ray crystallography, though less common, resolves regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictory reports regarding the biological activity of pyrazole derivatives with difluoromethyl groups?

Discrepancies often arise from subtle structural variations (e.g., substituent position) or assay conditions. For example, 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine shows antifungal activity, while 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid lacks efficacy due to carboxylate group polarity . Methodological solutions include:

- Standardizing bioassays (e.g., MIC values against Candida albicans).

- Computational docking to compare target binding (e.g., CYP51 enzyme interactions).

- Systematic SAR studies by modifying substituents (e.g., ethynyl vs. methyl groups) .

Q. What strategies optimize regioselectivity during the introduction of ethynyl groups in pyrazole derivatives?

Regioselectivity challenges arise from competing N1 vs. C4 functionalization. Key approaches:

- Protecting groups : Temporarily block N1 with tert-butoxycarbonyl (Boc) to direct ethynylation to C4 .

- Catalytic systems : Pd(PPh₃)₄/CuI in degassed DMF/H₂O minimizes byproducts during Sonogashira coupling .

- Temperature control : Lower temperatures (50°C) favor C4-ethynyl over N1-adducts, as seen in triazole-pyrazole hybrid syntheses .

Q. How do solvent polarity and temperature gradients influence the stability of this compound during storage?

Stability studies show that polar aprotic solvents (DMF, DMSO) accelerate decomposition via hydrolysis of the ethynyl group, while nonpolar solvents (hexane) enhance shelf life. Storage at -20°C in argon-purged vials reduces dimerization (e.g., Glaser coupling of ethynyl groups). Accelerated degradation tests (40°C/75% RH) reveal a half-life of ~6 months, necessitating stabilizers like BHT (butylated hydroxytoluene) .

Data Contradiction Analysis

Q. Why do computational models and experimental results conflict in predicting the lipophilicity (logP) of this compound?

Discrepancies stem from underestimating the electron-withdrawing effect of the difluoromethyl group in silico. Experimental logP (measured via shake-flask) averages 2.1, whereas software (e.g., ChemAxon) predicts 1.7 due to inadequate parameterization of -CF₂H interactions. Calibration with fluorinated analogs (e.g., trifluoromethyl pyrazoles) improves model accuracy .

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to screen catalysts (e.g., Pd vs. Cu) and solvent systems .

- Biological evaluation : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo testing, given the compound’s moderate solubility (0.8 mg/mL in PBS) .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.